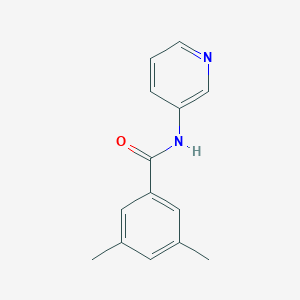![molecular formula C19H17BrN4O3S B269861 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, commonly known as BPTT, is a heterocyclic compound that belongs to the class of triazolothiadiazines. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPTT has been found to exhibit various biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Mecanismo De Acción
The exact mechanism of action of BPTT is not fully understood. However, it is believed that BPTT acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and serotonin. BPTT has been found to increase the levels of these neurotransmitters, which could explain its anxiolytic and antidepressant effects. Additionally, BPTT has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which could contribute to its anticonvulsant and anticancer properties.
Biochemical and Physiological Effects:
BPTT has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which could explain its anxiolytic and antidepressant effects. Additionally, BPTT has been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which could contribute to its anticonvulsant and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTT has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to obtain high yields and purity. Additionally, BPTT has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using BPTT in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, BPTT has not been extensively studied in humans, which could limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of BPTT. One area of research could focus on elucidating the exact mechanism of action of BPTT. This could help to better understand its biological activities and potential therapeutic applications. Additionally, further studies could investigate the anticancer properties of BPTT, as it has been shown to inhibit the growth of cancer cells. Finally, more research could be conducted to determine the safety and efficacy of BPTT in humans, which could pave the way for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of BPTT involves the reaction of 4-bromobenzyl bromide with 3,4,5-trimethoxyphenylacetonitrile in the presence of sodium hydride. The resulting intermediate is then reacted with thiosemicarbazide to yield BPTT. The synthesis of BPTT has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
BPTT has been extensively studied for its potential applications as a therapeutic agent in various diseases. It has been found to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. BPTT has also been shown to have anxiolytic and antidepressant effects, which could be useful in the treatment of anxiety and depression. Additionally, BPTT has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
|---|---|
Fórmula molecular |
C19H17BrN4O3S |
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C19H17BrN4O3S/c1-25-15-8-12(9-16(26-2)17(15)27-3)18-21-22-19-24(18)23-14(10-28-19)11-4-6-13(20)7-5-11/h4-9H,10H2,1-3H3 |
Clave InChI |
KVTMNTRWIFYECT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B269782.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)


![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)